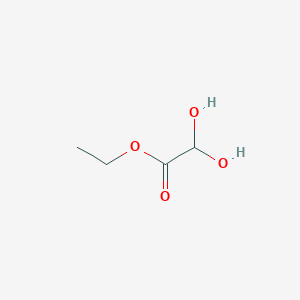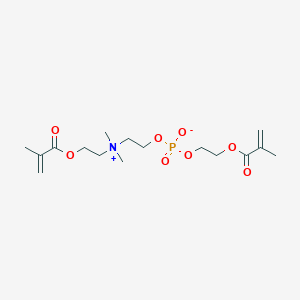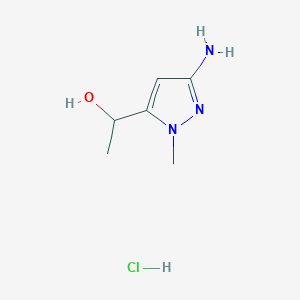
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide is an organic compound with a complex structure that includes a dioxane ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-6-phenyl-1,3-dioxane-4-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 2-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
2,2-Dimethyl-3-phenyl-1-propanol: Used in organic synthesis as an intermediate.
Uniqueness
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide is unique due to its specific structural features, such as the dioxane ring and the combination of phenyl and acetamide groups
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-[2-(2,2-dimethyl-6-phenyl-1,3-dioxan-4-yl)ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-16(25)24-20-12-8-7-11-19(20)23-14-13-18-15-21(27-22(2,3)26-18)17-9-5-4-6-10-17/h4-12,18,21,23H,13-15H2,1-3H3,(H,24,25) |
InChI Key |
CGBYXKNGWZAWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NCCC2CC(OC(O2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)



![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
